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Compound of Interest

Compound Name: 1-(5-Bromopyridin-2-yl)azepane

Cat. No.: B1372695 Get Quote

NMR spectroscopy is the cornerstone of molecular structure determination, providing detailed

information about the chemical environment, connectivity, and number of protons (¹H NMR)

and carbon atoms (¹³C NMR).[3][4]

Rationale for NMR Analysis
For 1-(5-Bromopyridin-2-yl)azepane, ¹H NMR will distinguish between the aromatic protons

on the pyridine ring and the aliphatic protons of the azepane ring. The chemical shift (δ) of each

signal reveals the electronic environment, while the splitting pattern (multiplicity) elucidates the

number of neighboring protons, confirming connectivity.[5][6] ¹³C NMR complements this by

identifying all unique carbon environments within the molecule.

Experimental Protocol: NMR Data Acquisition
A standardized protocol ensures reproducibility and high-quality data.

Sample Preparation: Dissolve approximately 5-10 mg of 1-(5-Bromopyridin-2-yl)azepane in

0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl Sulfoxide-d₆,

DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ can be used if

solubility is an issue. Add a small amount of Tetramethylsilane (TMS) as an internal standard

(δ = 0.00 ppm).

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is

properly shimmed to achieve a homogeneous magnetic field, resulting in sharp, well-
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resolved peaks.

¹H NMR Acquisition:

Acquire the spectrum using a standard pulse program.

Set a spectral width of approximately 12-16 ppm.

Employ a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-

noise ratio.

¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) to produce

singlets for all carbon signals.

Set a spectral width of approximately 220-240 ppm.

A greater number of scans (e.g., 1024 or more) will be necessary due to the lower natural

abundance of the ¹³C isotope.

Data Processing: Process the raw data (Free Induction Decay, FID) by applying a Fourier

transform. Phase the resulting spectrum and perform baseline correction. Calibrate the

chemical shift scale to the TMS signal (0.00 ppm). Integrate the ¹H NMR signals to determine

the relative number of protons for each signal.

Predicted ¹H and ¹³C NMR Spectra: Interpretation
Based on the analysis of substituted pyridines and N-aryl azepanes, the following spectral

characteristics are predicted.[7][8]

Table 1: Predicted ¹H NMR Data for 1-(5-Bromopyridin-2-yl)azepane (in CDCl₃, 400 MHz)
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Signal
Assignment

Predicted
Chemical Shift
(δ, ppm)

Multiplicity Integration Rationale

H-6 (Pyridine) 8.1 - 8.3 Doublet (d) 1H

Located ortho to

the bromine

atom, this proton

is significantly

deshielded.

H-4 (Pyridine) 7.4 - 7.6
Doublet of

Doublets (dd)
1H

Coupled to both

H-3 and H-6, its

chemical shift is

influenced by

both the bromine

and the azepane

group.

H-3 (Pyridine) 6.4 - 6.6 Doublet (d) 1H

Located ortho to

the electron-

donating nitrogen

of the azepane,

this proton is the

most shielded of

the aromatic

protons.

α-CH₂ (Azepane) 3.5 - 3.7 Triplet (t) 4H

Protons on

carbons directly

attached to the

pyridine nitrogen

are deshielded.
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β, γ-CH₂

(Azepane)
1.6 - 1.9 Multiplet (m) 8H

Aliphatic protons

further from the

pyridine ring,

exhibiting

complex

overlapping

signals.[9]

Table 2: Predicted ¹³C NMR Data for 1-(5-Bromopyridin-2-yl)azepane (in CDCl₃, 101 MHz)

Signal Assignment
Predicted Chemical Shift
(δ, ppm)

Rationale

C-2 (Pyridine) 158 - 160

Carbon bearing the azepane

group, significantly deshielded

by the adjacent ring nitrogen.

C-6 (Pyridine) 148 - 150
Aromatic carbon adjacent to

the ring nitrogen.

C-4 (Pyridine) 138 - 140
Aromatic carbon influenced by

the bromine atom.

C-3 (Pyridine) 108 - 110

Shielded aromatic carbon,

ortho to the electron-donating

azepane group.

C-5 (Pyridine) 105 - 107

Carbon bearing the bromine

atom; its shift is lower due to

the heavy atom effect.

α-CH₂ (Azepane) 48 - 52
Aliphatic carbons directly

attached to the nitrogen.

β, γ-CH₂ (Azepane) 26 - 30
Remaining aliphatic carbons of

the azepane ring.
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Fourier-Transform Infrared (FT-IR) Spectroscopy:
Identifying Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional

groups present in a molecule by measuring the absorption of infrared radiation.[10]

Rationale for FT-IR Analysis
For 1-(5-Bromopyridin-2-yl)azepane, FT-IR is used to confirm the presence of the substituted

pyridine ring and the aliphatic C-H bonds of the azepane moiety. Key vibrations include C-H

stretching (aromatic vs. aliphatic), C=C and C=N ring stretching, and C-Br stretching.[11]

Experimental Protocol: FT-IR Data Acquisition

Solid Sample

ATR Crystal

Collect Background
Spectrum (Air)

Acquire Spectrum
(e.g., 32 scans)

Process Data
(Baseline Correction)

Generate Report
(%T vs. Wavenumber)
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Click to download full resolution via product page

Caption: Workflow for FT-IR data acquisition using an ATR accessory.

Instrument Setup: Use an FT-IR spectrometer equipped with an Attenuated Total Reflectance

(ATR) accessory, which is ideal for solid samples.

Background Scan: Before analyzing the sample, perform a background scan to capture the

spectrum of the ambient environment (air, CO₂). This background is automatically subtracted

from the sample spectrum.

Sample Analysis: Place a small amount of the solid 1-(5-Bromopyridin-2-yl)azepane
directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

Data Collection: Collect the spectrum over the range of 4000–400 cm⁻¹. Co-add multiple

scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Data Processing: The resulting spectrum should be presented as percent transmittance (%T)

or absorbance versus wavenumber (cm⁻¹).

Predicted FT-IR Spectrum: Interpretation
The spectrum is expected to show characteristic absorption bands corresponding to the

molecule's structural features.[11][12][13]

Table 3: Predicted FT-IR Absorption Bands for 1-(5-Bromopyridin-2-yl)azepane
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Wavenumber
(cm⁻¹)

Vibration Type Functional Group Rationale

3100 - 3000 C-H Stretch Aromatic (Pyridine)

Stretching of sp² C-H

bonds on the pyridine

ring.

2950 - 2850 C-H Stretch Aliphatic (Azepane)

Asymmetric and

symmetric stretching

of sp³ C-H bonds in

the azepane ring.

1600 - 1580 C=C / C=N Stretch Aromatic Ring

Characteristic ring

stretching vibrations of

the pyridine core.[13]

1480 - 1450 C=C / C=N Stretch Aromatic Ring
Another key pyridine

ring stretching mode.

1465 - 1430 CH₂ Scissoring Aliphatic (Azepane)

Bending vibration of

the methylene groups

in the azepane ring.

1300 - 1250 C-N Stretch Aryl-Amine

Stretching of the bond

between the pyridine

ring and the azepane

nitrogen.

1100 - 1000 C-Br Stretch Aryl-Bromide

The C-Br stretch is

expected in the

fingerprint region,

though it may be

weak.[11]

Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio

(m/z) of ionized molecules. It is used to determine the exact molecular weight and to deduce
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structural information from fragmentation patterns.[14]

Rationale for MS Analysis
For 1-(5-Bromopyridin-2-yl)azepane, high-resolution mass spectrometry (HRMS) will confirm

the elemental composition. The key diagnostic feature will be the isotopic signature of bromine

(⁷⁹Br and ⁸¹Br are in a ~1:1 natural abundance), which will result in two molecular ion peaks of

nearly equal intensity, separated by 2 m/z units (M+ and M+2).[15] Fragmentation analysis

(MS/MS) can further validate the structure by identifying characteristic neutral losses and

fragment ions.[16]

Experimental Protocol: ESI-MS Data Acquisition
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Dilute Sample
(e.g., in MeOH/H₂O)

Direct Infusion

Electrospray
Ionization (ESI+)

Mass Analysis
(e.g., TOF or Orbitrap)

Full Scan (MS1)

MS/MS (CID)

Isolate & Fragment
[M+H]⁺

Analyze Spectrum

Identify [M+H]⁺
& Isotope Pattern

Propose Fragmentation
Pathway

Click to download full resolution via product page

Caption: General workflow for ESI-MS and MS/MS analysis.

Sample Preparation: Prepare a dilute solution of the compound (~1 µg/mL) in a suitable

solvent system, such as 50:50 methanol/water with 0.1% formic acid to promote protonation.
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Instrument Setup: Use a high-resolution mass spectrometer (e.g., TOF, Orbitrap) equipped

with an Electrospray Ionization (ESI) source.

Data Acquisition (MS1):

Infuse the sample solution into the ESI source operating in positive ion mode.

Acquire a full scan mass spectrum over a range of m/z 50–500.

Observe the protonated molecular ion, [M+H]⁺.

Data Acquisition (MS/MS):

Perform a product ion scan by selecting the [M+H]⁺ ion (both the ⁷⁹Br and ⁸¹Br isotopes)

as the precursor.

Fragment the precursor ion using Collision-Induced Dissociation (CID) with an inert gas

(e.g., argon or nitrogen) at varying collision energies to generate a fragmentation

spectrum.

Data Analysis: Analyze the full scan spectrum to confirm the molecular weight and bromine

isotope pattern. Interpret the MS/MS spectrum to identify major fragment ions and propose a

fragmentation pathway.

Predicted Mass Spectrum: Interpretation
The molecular formula of 1-(5-Bromopyridin-2-yl)azepane is C₁₁H₁₅BrN₂. Its monoisotopic

mass is approximately 254.0473 u.

Molecular Ion: In positive ESI mode, the spectrum will be dominated by the protonated

molecule, [M+H]⁺.

A peak at m/z ≈ 255.0551 corresponding to [C₁₁H₁₆⁷⁹BrN₂]⁺.

A peak at m/z ≈ 257.0531 corresponding to [C₁₁H₁₆⁸¹BrN₂]⁺.

These two peaks will have a relative intensity ratio of approximately 100:98, which is the

characteristic isotopic signature of a molecule containing one bromine atom.[15]
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Predicted Fragmentation Pathway: The fragmentation is likely initiated by cleavage of the

bonds within the azepane ring or the bond connecting it to the pyridine ring.

Loss of azepane moiety: A common fragmentation would involve cleavage to lose the

C₆H₁₂ portion of the azepane ring, leading to a fragment corresponding to protonated 2-

amino-5-bromopyridine at m/z ≈ 173/175.

α-Cleavage: Cleavage adjacent to the nitrogen atom within the azepane ring is also a

probable pathway.[16]

Loss of Bromine: While less common in ESI, loss of the bromine radical from the

molecular ion could lead to a fragment at m/z ≈ 176.

Conclusion
This guide outlines a comprehensive, multi-faceted spectroscopic approach for the structural

characterization of 1-(5-Bromopyridin-2-yl)azepane. By combining the detailed connectivity

information from ¹H and ¹³C NMR, the functional group identification from FT-IR, and the

molecular weight and fragmentation data from MS, researchers can achieve unambiguous

confirmation of the molecule's identity and purity. The provided protocols and predicted data

serve as a robust blueprint for the analysis of this compound and other structurally related

molecules in a drug discovery and development setting.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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